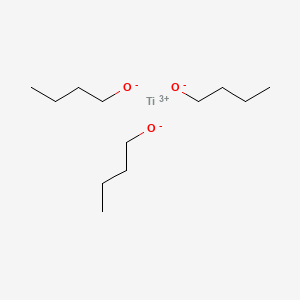

Titanium tributanolate

Description

Overview of Organotitanium Compounds in Contemporary Chemical Science

Organotitanium chemistry is a specialized area within organometallic chemistry that focuses on the synthesis, physical properties, and reactions of compounds containing carbon-titanium bonds. wikipedia.org Although early attempts to create organotitanium compounds date back to 1861, the first successful synthesis was not reported until the mid-20th century. wikipedia.orgchemeurope.com A significant milestone was the development of titanocene (B72419) dichloride in 1954, followed by the introduction of methyltitanium compounds in 1959. chemeurope.com

The electronic configuration of titanium, [Ar]3d²4s², results in +4 being its dominant oxidation state, similar to carbon. wikipedia.org However, the larger size of the titanium atom leads to longer and more polarized Ti-C bonds, with the carbon atom often exhibiting carbanionic behavior. wikipedia.orgchemeurope.com While simple tetraalkyltitanium compounds are often not stable, complexes with other ligands, such as alkoxides and cyclopentadienyl (B1206354) groups, are more common and useful. wikipedia.org

A pivotal development in the field was the discovery of Ziegler-Natta catalysts, which are prepared from titanium(III) chloride and diethylaluminum chloride and are crucial for the polymerization of ethylene (B1197577). wikipedia.orgchemeurope.com This discovery, which was awarded the Nobel Prize in Chemistry in 1963, highlighted the immense industrial significance of organotitanium chemistry. wikipedia.orgchemeurope.com Other notable organotitanium reagents include Tebbe's reagent, used for methylenation of carbonyl compounds. wikipedia.orgchemeurope.com

Significance of Titanium Alkoxides as Precursors in Academic Research

Titanium alkoxides, with the general formula Ti(OR)₄, are a particularly important class of organotitanium compounds that serve as versatile precursors in materials science and catalysis. ontosight.aimocvd-precursor-encyclopedia.de Their utility stems from their high solubility in organic solvents and their reactivity, which can be tailored by modifying the alkyl groups (R). ontosight.ai

In materials science, titanium alkoxides are widely used in sol-gel processing to produce titanium dioxide (TiO₂) nanoparticles. ontosight.ai This process involves the hydrolysis and condensation of the alkoxide precursor. The resulting TiO₂ nanomaterials have diverse applications in photocatalysis, solar cells, and biomedical devices. ontosight.ai Furthermore, titanium alkoxides are employed as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating thin films of TiO₂ and other titanium-containing materials. mocvd-precursor-encyclopedia.de The choice of the specific alkoxide precursor can influence the phase and morphology of the deposited films. researchgate.net For instance, the stabilization of titanium alkoxide precursors with agents like acetylacetone (B45752) can lead to denser films with improved dielectric properties. utwente.nl

In the realm of catalysis, titanium alkoxides are instrumental in various organic transformations. They are effective catalysts for transesterification reactions, which are fundamental to biodiesel production. ontosight.ai They also act as catalysts in the ring-opening polymerization of lactones and lactides to synthesize biodegradable polymers. ontosight.ai The ability to form mixed-metal alkoxides has also opened avenues for creating complex oxide materials with specific functionalities. acs.org

Scope and Research Directions for Titanium Tributanolate and Related Species

Titanium tributanolate, a specific titanium alkoxide, and related compounds are subjects of ongoing research due to their potential in various applications. Research is focused on synthesizing new heteroleptic titanium alkoxides, which contain a mixture of different alkoxide ligands, to fine-tune their properties as precursors for materials synthesis. rsc.org For example, the introduction of amino-functionalized alkoxide ligands can modify the hydrolysis and condensation behavior, leading to novel TiO₂ materials. rsc.org

Another active area of investigation is the development of single-source precursors for complex metal oxides. By designing bimetallic or multimetallic alkoxide complexes, researchers aim to achieve precise stoichiometric control in the final oxide material. acs.org This is particularly relevant for producing materials with specific electronic or catalytic properties.

The exploration of organotitanium "click chemistry" represents a newer research frontier. researchgate.net This involves using titanium-azide complexes in cycloaddition reactions to create novel bioactive molecules and functional materials. researchgate.net While the scope is currently limited, the potential for developing new synthetic methodologies is significant. researchgate.net

Future research will likely continue to focus on the rational design of titanium alkoxide precursors to control the structure and properties of the resulting materials at the nanoscale. This includes understanding the evolution of nanostructures in sol-gel precursor solutions and the influence of precursor chemistry on the final material's performance in applications ranging from electronics to catalysis. utwente.nl

Data on Titanium Alkoxides

| Property | Titanium (IV) Alkoxides |

| Common Precursor For | TiO₂ and other Ti-O containing materials via MOCVD and ALD mocvd-precursor-encyclopedia.de |

| Volatility | High vapor pressure for primary and secondary alkoxides mocvd-precursor-encyclopedia.de |

| Thermal Stability | Relatively high compared to Hf and Zr alkoxides; decomposition around 300°C mocvd-precursor-encyclopedia.de |

| Reactivity | Non-corrosive; α-proton of primary and secondary alkoxides is easily oxidized by ozone mocvd-precursor-encyclopedia.de |

| ALD Growth | Self-regulated growth reported for precursors like Ti(OEt)₄ and Ti(OiPr)₄ mocvd-precursor-encyclopedia.de |

| Compound | Application |

| Titanium Tributanolate | Catalyst in transesterification for biodiesel production ontosight.ai |

| Titanium Tributanolate | Precursor in sol-gel processing for TiO₂ nanoparticles ontosight.ai |

| Titanium Tributanolate | Catalyst for ring-opening polymerization of lactones and lactides ontosight.ai |

Properties

IUPAC Name |

butan-1-olate;titanium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9O.Ti/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFATYMMMZQQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].[Ti+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198598 | |

| Record name | Titanium tributanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-41-3 | |

| Record name | Titanium tributanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tributanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tributanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Titanium Tributanolate and Analogs

Precursor Selection and Stoichiometric Considerations in Alkoxide Synthesis

TiCl₄ + 4 C₄H₉OH → Ti(OC₄H₉)₄ + 4 HCl wikipedia.org

The stoichiometry of this reaction is critical. A 1:4 molar ratio of titanium tetrachloride to butanol is required to produce the fully substituted titanium tetrabutoxide. By controlling the stoichiometric ratio, it is possible to synthesize partially substituted products, or titanium alkoxide-halide compounds.

The selection of precursors extends beyond titanium tetrachloride. Other titanium sources can be utilized, and the choice of alcohol is a key determinant of the resulting alkoxide's properties. For instance, using different alcohols (e.g., methanol, ethanol (B145695), isopropanol) leads to the formation of the corresponding titanium alkoxides (titanium methoxide, ethoxide, isopropoxide). mocvd-precursor-encyclopedia.de These variations in the alkyl group influence the reactivity, volatility, and thermal stability of the alkoxide precursor. mocvd-precursor-encyclopedia.de

Table 1: Common Precursors in Titanium Alkoxide Synthesis

| Titanium Source | Alcohol | Resulting Alkoxide |

|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Butanol | Titanium Tetrabutoxide |

| Titanium Tetrachloride (TiCl₄) | Ethanol | Titanium Ethoxide |

| Titanium Tetrachloride (TiCl₄) | Isopropanol | Titanium Isopropoxide |

| Titanium Tetrachloride (TiCl₄) | Methanol | Titanium Methoxide |

This table is generated based on information from multiple sources. wikipedia.orgmocvd-precursor-encyclopedia.de

Alcohol-Based Sol-Gel Synthesis Protocols for Titanium-Containing Materials

The sol-gel process is a versatile wet-chemical technique widely used for synthesizing titanium-containing materials, particularly titanium dioxide (TiO₂), from titanium alkoxide precursors like titanium tributanolate. researchgate.netontosight.ai This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The foundation of the sol-gel process lies in two primary reactions: hydrolysis and condensation. researchgate.netpsu.edu

Hydrolysis: The process begins with the hydrolysis of the titanium alkoxide precursor, such as titanium tetrabutoxide (Ti(OBu)₄), upon the addition of water. In this reaction, the butoxide (-OBu) groups are replaced with hydroxyl (-OH) groups. psu.eduacs.org

Ti(OR)₄ + H₂O → Ti(OR)₃(OH) + ROH

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydroxyl groups (water condensation) or with remaining alkoxide groups (alcohol condensation) to form Ti-O-Ti bridges. researchgate.netpsu.edu This process results in the formation of an extended, three-dimensional inorganic network. psu.edu

Ti-OH + HO-Ti → Ti-O-Ti + H₂O Ti-OH + RO-Ti → Ti-O-Ti + ROH

The rates of hydrolysis and condensation are significantly influenced by factors such as the water-to-alkoxide ratio, the type of solvent, and the pH of the solution. aau.dkresearchgate.net

The morphology and properties of the final titanium-containing material are highly dependent on the careful control of various reaction parameters during the sol-gel process.

pH: The pH of the reaction mixture plays a crucial role in determining the rates of hydrolysis and condensation. researchgate.net Acidic conditions (low pH) tend to promote faster hydrolysis and slower condensation, leading to the formation of more linear or weakly branched polymer chains. researchgate.net Conversely, basic conditions (high pH) result in slower hydrolysis and faster condensation, favoring the formation of more highly cross-linked, particulate structures. acs.org

Temperature: The reaction temperature affects the kinetics of both hydrolysis and condensation. Higher temperatures generally increase the reaction rates, which can influence the size and crystallinity of the resulting particles. rsc.org

Solvent: The choice of solvent can impact the solubility of the precursor and the rates of the sol-gel reactions. ripublication.com For instance, using different alcohols can lead to variations in the degree of polymerization. psu.edu

Precursor Concentration: The concentration of the titanium alkoxide precursor in the sol can affect the viscosity of the sol and the final density of the gel.

Table 2: Effect of Reaction Parameters on Sol-Gel Synthesis

| Parameter | Effect on Hydrolysis/Condensation | Impact on Product Morphology |

|---|---|---|

| Low pH (Acidic) | Fast hydrolysis, slow condensation researchgate.net | Linear or weakly branched polymers researchgate.net |

| High pH (Basic) | Slow hydrolysis, fast condensation acs.org | Highly cross-linked, particulate structures acs.org |

| High Temperature | Increased reaction rates rsc.org | Influences particle size and crystallinity |

| Solvent Type | Affects precursor solubility and reaction rates ripublication.com | Can alter the degree of polymerization psu.edu |

This table is generated based on information from multiple sources. researchgate.netacs.orgrsc.orgripublication.com

Titanium dioxide exists in several crystalline polymorphs, primarily anatase, rutile, and brookite. ripublication.com The sol-gel method offers a degree of control over the formation of these specific phases, which is critical as the crystalline structure significantly influences the material's properties and applications.

The final crystalline phase is determined by a combination of factors including the pH of the sol, the calcination temperature, and the presence of certain additives. elsevier.esresearchgate.net Generally, anatase is formed at lower temperatures, while higher temperatures favor the thermodynamically more stable rutile phase. researchgate.net For example, under certain conditions, anatase can be the initial phase formed, which then transforms to rutile upon further heat treatment. researchgate.net The brookite phase is often the most difficult to synthesize selectively. researchgate.net

Studies have shown that low pH conditions can favor the formation of the rutile phase, while a pH range of 2-3 can promote the anatase phase. acs.orgelsevier.es The water content in the initial sol can also influence the anatase-to-rutile transformation temperature. dtu.dk

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods are alternative synthesis routes that utilize a solvent under elevated temperature and pressure in a sealed vessel, such as an autoclave. researchgate.netsryahwapublications.com When water is the solvent, the process is termed hydrothermal; when a non-aqueous solvent is used, it is called solvothermal. researchgate.netsryahwapublications.com

These methods are particularly effective for producing well-crystallized TiO₂ nanoparticles directly from titanium alkoxide precursors without the need for a high-temperature calcination step, which is often required in the sol-gel method. aip.org The parameters that can be tuned to control the properties of the resulting TiO₂ include temperature, reaction duration, pressure, solvent type, and the pH of the solution. researchgate.net

For instance, hydrothermal treatment of a sol-gel derived hydrous oxide can yield non-agglomerated, ultrafine anatase particles. acs.org Furthermore, nanocrystalline rutile particles with high surface areas have been achieved through hydrothermal treatment in an acidic medium. acs.org Solvothermal synthesis, on the other hand, offers enhanced control over particle size, shape, and crystallinity compared to the hydrothermal method. sryahwapublications.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

Titanium alkoxides, including titanium tributanolate, are valuable precursors for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). mocvd-precursor-encyclopedia.depsu.edu These methods are crucial for creating high-quality, uniform coatings on various substrates.

In CVD, the precursor is vaporized and transported to a heated substrate where it decomposes and reacts to form a thin film. The thermal stability and volatility of the titanium alkoxide are critical properties for a successful CVD precursor. mocvd-precursor-encyclopedia.de

ALD is a more refined technique that allows for atomic-level control over film thickness and conformality. It involves sequential, self-limiting surface reactions. aip.org Titanium alkoxides are used as one of the reactants, often in combination with an oxygen source like water or ozone. mocvd-precursor-encyclopedia.deresearchgate.net "Waterless" ALD processes have also been developed, using a combination of a titanium halide (like TiCl₄) and a titanium alkoxide, which can be advantageous for depositing films on substrates that are sensitive to oxidation. aip.orgresearchgate.net

The development of new titanium precursors for CVD and ALD is an active area of research. This involves modifying the ligands around the titanium center to fine-tune the precursor's properties. For example, using chelating ligands can enhance the precursor's stability and mitigate its sensitivity to air and moisture. psu.eduresearchgate.net Heteroleptic alkoxides, which contain different types of ligands, are also being explored to optimize their performance in deposition processes. researchgate.net

Green Chemistry Approaches in Titanium Alkoxide Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis and application of titanium alkoxides to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, eliminating the use of hazardous solvents, improving energy efficiency, and utilizing renewable resources. Key strategies include solvent-free synthesis, energy-efficient methods like microwave and electrochemical synthesis, and the use of titanium alkoxides as catalysts in environmentally benign processes.

Solvent-Free and Energy-Efficient Synthetic Methods

Traditional synthesis of titanium alkoxides often involves volatile organic solvents and energy-intensive processes. Green alternatives aim to mitigate these drawbacks through innovative synthetic methodologies.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), represents a significant green advancement. nih.govacs.org This method typically proceeds without any solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. nih.govacs.org Research has demonstrated the successful synthesis of titanium tert-butoxy (B1229062) halides by milling starting materials like Cp₂TiCl₂ with potassium tert-butoxide. acs.orgresearchgate.net These reactions are often much faster and more selective than their solution-based counterparts. nih.govacs.org For instance, the mechanochemical synthesis of Cp₂TiCl(OᵗBu) from Cp₂TiCl₂ and K[OᵗBu] is complete in just 15 minutes, whereas equivalent solution-based alcoholysis reactions can take around 16 hours and may not reach completion. nih.govacs.org

This solvent-free approach also offers flexibility in using reagents that may not be compatible with common organic solvents. acs.org The stoichiometry of the reactants in mechanochemical synthesis directly influences the major products, allowing for controlled synthesis of various cyclopentadienyl (B1206354) titanium tert-butoxy halides. nih.govacs.org

Interactive Data Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis of Titanium Alkoxide Analogs

| Product | Method | Reactants | Reaction Time | Solvent | Key Findings | Reference |

| Cp₂TiCl(OᵗBu) | Mechanochemical | Cp₂TiCl₂ + K[OᵗBu] | 15 min | None | Exclusive formation of the desired product. | acs.org |

| Cp₂TiCl(OⁱPr) | Solution-Based | Cp₂TiCl₂ + Na[OⁱPr] | ~16 hours | THF | Slow reaction, may be incomplete. | nih.gov |

| Cp₂TiBr₂(OᵗBu) | Mechanochemical | TiBr₄ + Li[OᵗBu] + LiCp | 15 min | None | Cleanest formation among bromo complexes. | acs.org |

| Cp₂Ti(OᵗBu)₂ | Solution-Based | Cp₂TiCl₂ + 2 Li[OᵗBu] | Not specified | THF | Yields a mixture of products including CpTi(OᵗBu)₃ and Ti(OᵗBu)₄. | nih.gov |

Microwave-Assisted Synthesis: Microwave-assisted synthesis is another energy-efficient technique that significantly reduces reaction times and energy consumption compared to conventional heating methods. preprints.orgresearchgate.net This method relies on the direct interaction of microwaves with molecules, leading to rapid and uniform heating. preprints.org While often applied to the synthesis of titanium dioxide nanoparticles from alkoxide precursors like titanium isopropoxide or butoxide, the principles demonstrate a greener pathway for processes involving these compounds. preprints.orgfrontiersin.orgresearchgate.netnih.gov The advantages include faster reaction kinetics, higher yields, and improved product reproducibility. semanticscholar.org For example, using microwave-assisted sol-gel techniques, a single anatase phase of TiO₂ can be formed from a titanium isopropoxide precursor in just 15 minutes. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a clean route for producing titanium alkoxides. This technique involves the anodic dissolution of metallic titanium directly in an alcohol, such as ethanol. e-tarjome.com This process avoids the use of titanium tetrachloride (TiCl₄), a common but hazardous precursor that generates corrosive hydrochloric acid (HCl) as a byproduct. wikipedia.org The resulting titanium alkoxide solution can be directly used in subsequent processes like sol-gel synthesis, making it an efficient and integrated green method. e-tarjome.com

Green Utilization in Catalysis

Titanium alkoxides, including titanium tributanolate and its analogs, are versatile catalysts. Their application in green chemistry focuses on facilitating reactions under mild, solvent-free conditions with high atom economy.

Solvent-Free Ring-Opening Polymerization (ROP): Titanium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactides (LA) to produce biodegradable polymers. iaamonline.orgacs.org Conducting these polymerizations in a solvent-free (bulk) environment is a key green aspect, as it eliminates the need for large quantities of volatile solvents. researchgate.netresearchgate.netsemanticscholar.org

Research has shown that various titanium(IV) alkoxides, including n-propoxide, n-butoxide, and tert-butoxide, can effectively polymerize ε-CL without a solvent. researchgate.netsemanticscholar.org The structure of the alkoxide group influences the polymerization rate, with steric hindrance around the titanium center playing a significant role. researchgate.net For example, less sterically hindered complexes tend to show higher catalytic activity at lower temperatures. acs.org These solvent-free polymerizations can produce high molecular weight polymers with low polydispersity, demonstrating the efficiency of this green catalytic application. semanticscholar.org

Interactive Data Table 2: Research Findings on Solvent-Free Ring-Opening Polymerization (ROP) Catalyzed by Titanium Butoxide and Analogs

| Catalyst / Initiator | Monomer | Reaction Conditions | Polymer Mₙ or Mₙ ( g/mol ) | PDI | Key Findings | Reference |

| Ti(OⁿBu)₄ | ε-Caprolactone | Solvent-free | Not specified | Not specified | Reactivity is lower than n-propoxide but similar to 2-ethylhexoxide. | researchgate.net |

| Ti(OᵗBu)₄ | ε-Caprolactone | Solvent-free | Not specified | Not specified | Lowest reactivity among tested alkoxides due to high steric hindrance. | researchgate.net |

| Ti(IV)-diphenylpropanedione complex (from Ti(OⁿBu)₄) | ε-Caprolactone | Solventless | 7,000 - 34,000 | 1.14 - 1.60 | All tested Ti-/Zr-complexes were effective in a solventless environment. | semanticscholar.org |

| Ti(OR)₂(OⁱPr)₂ type complexes | ε-Caprolactone | 25 °C, Dichloromethane | 4,800 - 10,900 | 1.45 - 2.28 | Isopropoxy-containing catalysts showed higher conversion than chloro-analogs. | acs.org |

Use of Biomass-Derived Alcohols: A forward-looking green strategy involves the synthesis of titanium alkoxides from alcohols derived from renewable biomass. researchgate.net While direct synthesis of titanium tributanolate from bio-butanol is an area of ongoing development, the use of bio-based alcohols as feedstock aligns with the principles of green chemistry by reducing reliance on petrochemical sources. The environmental impact of producing alcohols like 1-butanol (B46404) can be compared to isopropanol, providing a basis for selecting greener precursor components in the future. acs.org

Coordination Chemistry of Titanium Alkoxides

Ligand Exchange and Modification Reactions

Titanium(IV) butoxide readily undergoes ligand exchange reactions, where one or more butoxide groups are replaced by other ligands. This process is a versatile method for modifying the properties of the titanium center and is driven by the reaction with nucleophilic ligands. These reactions can be partial or complete, depending on the stoichiometry and the nature of the incoming ligand.

Common modifying ligands include bidentate and multidentate ligands that can chelate to the titanium center, often leading to more stable complexes. For instance, titanium(IV) butoxide reacts with various oxime ligands, such as dimethylglyoxime (B607122) and salicylaldoxime (B1680748), typically resulting in the formation of bis-substituted complexes. researchgate.net Similarly, reactions with carboxylic acids like t-cinnamic acid, maleic acid, and itaconic acid lead to the formation of complexes where the acids act as bidentate ligands. researchgate.net

The reaction with acetylsalicylic acid in a 4:1 molar ratio with titanium(IV) isobutoxide results in the formation of a tetranuclear titanium-oxo complex, [Ti4O2(asp)2(BuiO)10]·H2O. nih.gov This highlights that ligand exchange can also be accompanied by the formation of oxo bridges, especially in the presence of moisture.

Mixed ligand complexes can also be synthesized by reacting titanium tetrachloride with bidentate ligands, followed by the addition of another ligand. While not starting from titanium butoxide, these syntheses demonstrate the accessibility of mixed ligand titanium complexes. nih.govresearchgate.net The exchange of alkoxide groups is a general feature of titanium alkoxides, allowing for the synthesis of a wide range of derivatives with tailored properties. wikipedia.org

| Reactant Ligand | Resulting Complex Type/Product | Ligand Function | Reference |

|---|---|---|---|

| Dimethylglyoxime (DMG) | Bis-substituted complex | Bidentate | researchgate.net |

| Salicylaldoxime (SO) | Bis-substituted complex | Bidentate | researchgate.net |

| Acetone oxime (AO) | Mono- and bis-substituted complexes | Monodentate | researchgate.net |

| t-Cinnamic acid | Complex with bidentate carboxylate | Bidentate | researchgate.net |

| Maleic acid | Bis-chelated complex | Bidentate | researchgate.net |

| Acetylsalicylic acid (with Ti(OBui)4) | [Ti4O2(asp)2(BuiO)10]·H2O | Bidentate and bridging | nih.gov |

Impact of Alkoxide Ligands on Metal Center Reactivity and Selectivity

The nature of the alkoxide ligands directly influences the reactivity and selectivity of the titanium center. The steric bulk and electronic properties of the butoxide group in titanium tributanolate modulate the Lewis acidity of the titanium(IV) ion and the accessibility of coordination sites.

In catalysis, particularly in olefin polymerization, the butoxide ligand plays a significant role. When titanium(IV) butoxide is used as a catalyst supported on polyvinyl chloride (PVC) with a triethylaluminium (TEA) cocatalyst, the molar ratio of the aluminum cocatalyst to the titanium center significantly affects the catalytic activity. bohrium.com The modification of the titanium center with butoxide ligands has been shown to be beneficial for the insertion of comonomers like 1-octene (B94956). bohrium.com However, the reactivity can also lead to deactivation pathways; for instance, the reduction of Ti(IV) to Ti(III) by the aluminum alkyl can lead to the cleavage of C-Cl bonds in the PVC support, forming an inactive polymeric Ti(IV) complex. bohrium.com

The Lewis acidity of the titanium center is a key factor in its catalytic activity. This acidity can be tuned by the electronic properties of the ligands. For instance, in the polymerization of ethylene (B1197577), the use of organoaluminum activators with varying Lewis acidity (e.g., EtAlCl2, Et2AlCl, and Et3Al2Cl3) in conjunction with titanium-alkoxide complexes leads to different catalytic productivities and polymer molecular weights. nih.gov Generally, a higher Lewis acidity of the activator enhances the catalytic activity. nih.gov

The steric hindrance provided by the butoxide groups can also influence the stereoselectivity of reactions catalyzed by titanium complexes. While specific studies on titanium tributanolate are limited, research on related titanium alkoxides shows that bulkier alkoxide ligands can lead to higher enantioselectivity in asymmetric reactions by creating a more defined chiral environment around the metal center.

| Catalyst System | Reaction | Effect of Ligand/Activator | Reference |

|---|---|---|---|

| Ti(OBu)4 on PVC with TEA | Ethylene polymerization | Butoxide ligand facilitates 1-octene insertion. [Al]/[Ti] ratio is crucial for activity. | bohrium.com |

| Titanium-diolate complexes with organoaluminum activators | Ethylene polymerization | Higher Lewis acidity of the organoaluminum activator (e.g., EtAlCl2) increases catalyst productivity. | nih.gov |

| Mixed Ti(IV) alkoxide and Sn(II)/(IV) carboxylates | Polyesterification | Formation of Sn-Ti heterobimetallic dimers leads to enhanced catalytic activity compared to individual Ti or Sn complexes. | bohrium.com |

Coordination Number and Geometry in Titanium(IV) Alkoxide Complexes

The +4 oxidation state is dominant in titanium chemistry, and these complexes commonly exhibit an octahedral coordination geometry. wikipedia.org However, the specific coordination number and geometry of titanium(IV) butoxide complexes can vary depending on the degree of oligomerization and the nature of any additional ligands. In the solid state and in solution, titanium alkoxides often form oligomeric structures where alkoxide groups bridge between titanium centers, allowing the metal to achieve a higher coordination number than the simple monomeric formula would suggest.

For modified titanium butoxide complexes, single-crystal X-ray diffraction studies have provided detailed structural information. For example, in a tetranuclear titanium oxo-cluster formed from titanium(IV) isobutoxide and acetylsalicylic acid, the titanium centers are found in a distorted octahedral environment. nih.gov In another example, a tetranuclear titanium oxo-cluster with the hydroxamate ligand N,2-dihydroxybenzamide, synthesized from TiCl4, features seven-coordinate titanium centers in a pentagonal bipyramidal environment. nih.gov

The reaction of titanium(IV) isopropoxide with salicylaldoxime can lead to a trinuclear titanoxane with a six-membered Ti3O3 ring, where the titanium atoms have a distorted octahedral geometry. researchgate.net In Lewis base adducts of titanium(IV) fluoroalkoxides, such as TiCl[OCH(CF3)2]3(THF)2, the titanium center also adopts a distorted octahedral coordination geometry. nih.gov The Ti-O bond lengths for the coordinated THF ligands are significantly longer than the Ti-O bonds of the alkoxide ligands, reflecting the weaker dative bonds of the neutral THF ligands. nih.gov

| Complex | Coordination Geometry | Ti-O Bond Lengths (Å) | O-Ti-O Angles (°) | Reference |

|---|---|---|---|---|

| [Ti4O2(OiBu)10(asp)2]·H2O | Distorted Octahedral | - | - | nih.gov |

| TiCl[OCH(CF3)2]3(THF)2 | Distorted Octahedral | Ti-O(alkoxide): ~1.85, Ti-O(THF): ~2.13 | - | nih.gov |

| [Ti(O(C6H4)CHNPh)2O]3 | Distorted Octahedral | - | - | researchgate.net |

| [TiIV4(μ-O)2(HOCH3)4(μ-Hdihybe)4(Hdihybe)4]Cl4 | Pentagonal Bipyramidal | - | - | nih.gov |

Computational and Theoretical Studies on Coordination Environments

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the electronic structure, stability, and reactivity of titanium alkoxide complexes. These studies provide insights that complement experimental findings and help in understanding complex reaction mechanisms.

DFT calculations have been used to investigate the structural changes of titanium n-butoxide derivatives during the sol-gel process. These studies have shown how a five-coordinate titanium complex, Ti[O(CH2)3CH3]3Cl·H2O, can dimerize and subsequently form an oxo-bridged tetramer, [[Ti[O(CH2)3CH3]2Cl·OH]2]2, through butanol elimination and intermolecular interactions. researchgate.net Such calculations help to understand the initial stages of titanium oxide formation from alkoxide precursors.

Theoretical studies have also been employed to rationalize the driving forces behind certain reactions. For instance, DFT calculations on the interaction of group 4 metal halides with phosphine (B1218219) oxides helped to understand the disproportionation of metal alkoxy halides, attributing the driving force to the formation of more stable Lewis acid-base adducts. nih.gov

The strength of the Ti-O bond in various titanium complexes has been investigated using DFT. In a study of titanium-oxygen bonds derived from stable nitroxyl (B88944) radicals, the calculated Ti-O bond strength was found to be highly dependent on the ancillary ligands on the titanium center. For example, the calculated Ti-O bond strength in a monocyclopentadienyl complex was significantly higher (43 kcal/mol) than in a biscyclopentadienyl complex (17 kcal/mol). nih.gov While not directly on titanium butoxide, these findings illustrate the power of computational chemistry in quantifying the electronic effects of ligands on the properties of the titanium center.

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Titanium n-butoxide derivatives in sol-gel process | DFT | Elucidation of the pathway from a five-coordinate monomer to a tetrameric oxo-bridged cluster. | researchgate.net |

| Group 4 metal alkoxy halides with phosphine oxides | DFT | Rationalized the driving force for disproportionation as the formation of more stable Lewis acid-base adducts. | nih.gov |

| Ti-O bonds with nitroxyl radicals | DFT (B3LYP/6-31G*) | Quantified the significant influence of ancillary cyclopentadienyl (B1206354) ligands on the Ti-O bond dissociation energy. | nih.gov |

Catalytic Applications of Titanium Tributanolate and Derived Catalysts

Role as a Lewis Acid Catalyst in Organic Transformations

Titanium(IV) alkoxides, including titanium tributanolate, are versatile Lewis acid catalysts in a variety of organic transformations. Their utility stems from the electrophilic nature of the titanium center, which can activate a wide range of functional groups. Titanium's strong oxophilicity and its ability to readily exchange ligands make it a potent catalyst for reactions involving carbonyls, epoxides, and other oxygen-containing substrates. Furthermore, titanium complexes can be tailored by modifying the ligand sphere, allowing for fine-tuning of their reactivity and selectivity in various bond-forming reactions.

Titanium alkoxide-mediated processes are pivotal in the formation of carbon-carbon bonds, offering unique pathways to valuable organic structures.

The Kulinkovich reaction provides a method for the synthesis of cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium isopropoxide or titanium tetrabutoxide. wikipedia.orgorganic-chemistry.orgnrochemistry.com The generally accepted mechanism involves the in situ formation of a titanacyclopropane intermediate from the titanium alkoxide and the Grignard reagent. wikipedia.orgnrochemistry.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester. organic-chemistry.org The initial addition to the ester carbonyl group leads to a ketone intermediate, which then undergoes an intramolecular addition to form the cyclopropanol (B106826) product. wikipedia.org

Key steps in the proposed Kulinkovich reaction mechanism:

Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species. wikipedia.orgnrochemistry.com

β-Hydride Elimination: The unstable dialkyltitanium compound undergoes β-hydride elimination to produce an alkane and a titanacyclopropane. organic-chemistry.orgnrochemistry.comyoutube.com

Carbonyl Insertion: The ester's carbonyl group inserts into a carbon-titanium bond of the titanacyclopropane. wikipedia.org

Ring Closure: A subsequent intramolecular insertion of the resulting ketone carbonyl forms the titanium salt of the cyclopropanol. wikipedia.org

Catalyst Regeneration: The titanium catalyst is regenerated, and the magnesium salt of the cyclopropanol is formed, which yields the final product upon hydrolysis. wikipedia.org

Variations of this reaction have been developed to synthesize cyclopropylamines from amides and nitriles. nih.gov

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. rsc.orgwikipedia.org While traditionally mediated by cobalt carbonyl complexes, titanium-based catalysts have emerged as effective alternatives. nih.govwikipedia.org In the titanium-catalyzed version, a low-valent titanium species, often stabilized by ligands like cyclopentadienyl (B1206354) (Cp), facilitates the cycloaddition. nih.gov The reaction proceeds through the formation of a titanacyclopentene intermediate, followed by carbon monoxide insertion and reductive elimination to yield the bicyclic cyclopentenone product. nih.gov An advantage of using titanium catalysts is the potential for asymmetric synthesis by employing chiral ligands. nih.govthieme-connect.com

| Reaction | Reactants | Catalyst System | Product |

| Kulinkovich Reaction | Ester, Grignard Reagent | Ti(OR)₄ (e.g., Titanium isopropoxide, Titanium tetrabutoxide) | Cyclopropanol |

| Pauson-Khand Reaction | Alkyne, Alkene, Carbon Monoxide | Titanium Complexes (e.g., (S,S)-(EBTHI)TiMe₂) | Cyclopentenone |

Titanium complexes are effective catalysts for hydroamination and hydroaminoalkylation reactions, which involve the addition of an N-H or a C-H bond across a carbon-carbon multiple bond. nih.govrsc.org These atom-economical reactions provide direct routes to amines and their derivatives. nih.gov

Hydroamination involves the direct addition of an amine N-H bond to an alkene, alkyne, or allene. nih.gov Titanium catalysts, such as Cp₂TiMe₂ and tetrakisamido titanium complexes, have shown significant activity in intramolecular hydroaminations. nih.gov The mechanism is believed to involve the formation of a titanium-amido intermediate, followed by insertion of the unsaturated C-C bond and subsequent protonolysis to release the amine product and regenerate the catalyst. nih.gov The reactivity and selectivity of the catalyst can be influenced by the ligand environment, with tetrakisamido titanium complexes often exhibiting higher activity than their cyclopentadienyl counterparts. nih.gov

Hydroaminoalkylation is the addition of a C-H bond adjacent to a nitrogen atom across an alkene. nih.govnih.govubc.ca Cationic titanium catalysts, generated in situ, have been successfully employed for the intermolecular hydroaminoalkylation of alkenes with tertiary amines. nih.gov This reaction proceeds with high regioselectivity, typically yielding the branched product. nih.gov The mechanism is thought to proceed through the formation of a titanaaziridine intermediate. nih.gov

| Reaction | Substrates | Catalyst Type | Key Features |

| Hydroamination | Aminoalkynes, Aminoallenes | Tetrakisamido titanium complexes, Cp₂TiMe₂ | Atom-economical synthesis of cyclic amines. nih.gov |

| Hydroaminoalkylation | Alkenes, Tertiary Amines | Cationic titanium complexes | Highly regioselective for branched products. nih.gov |

While titanium's high oxophilicity can present challenges in C-O and C-N bond-forming reactions, clever strategies have been developed to harness its reactivity. nih.gov For instance, hetero-Pauson-Khand reactions catalyzed by titanium have been reported for the synthesis of bicyclic γ-butyrolactones from enals and enones. nih.gov In these reactions, a carbonyl group replaces the alkene component, leading to the formation of an oxatitanacyclopropane intermediate that then proceeds through a mechanism analogous to the standard Pauson-Khand reaction. nih.gov

Titanium-catalyzed multicomponent couplings have also been developed for C-N bond formation. researchgate.netrsc.org For example, the iminoamination reaction, which couples an amine, an alkyne, and an isonitrile, is catalyzed by titanium complexes to produce α,β-unsaturated β-iminoamines. researchgate.netrsc.org

Photocatalytic Systems Utilizing Titanium Dioxide Derived from Alkoxides

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. nih.govmdpi.com Titanium alkoxides, such as titanium tetrabutoxide and titanium isopropoxide, are common precursors for the synthesis of TiO₂ nanomaterials. researchgate.netjuniperpublishers.comnih.gov

The sol-gel method is a prevalent technique for synthesizing TiO₂ nanoparticles from titanium alkoxides. juniperpublishers.com This process involves the hydrolysis of the titanium precursor followed by condensation to form a network of TiO₂. juniperpublishers.com The properties of the resulting TiO₂ nanoparticles, such as crystallinity, surface area, and morphology, which are crucial for their photocatalytic performance, can be controlled by adjusting the reaction conditions. researchgate.net

For instance, controlled hydrolysis of titanium tetrabutoxide can be achieved by generating water in situ via an esterification reaction, leading to the formation of Ce-doped TiO₂ catalysts with high photocatalytic activity. nih.gov Sonochemical methods, which utilize high-intensity ultrasound, can also be employed to promote the hydrolysis of titanium alkoxides and facilitate the crystallization of the desired anatase phase of TiO₂. researchgate.net

The photocatalytic activity of TiO₂ is derived from its electronic structure. Upon irradiation with light of energy greater than its bandgap, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. nih.gov These charge carriers can then migrate to the surface of the TiO₂ particle and participate in redox reactions with adsorbed species, generating reactive oxygen species (ROS) that can degrade organic pollutants. nih.gov The anatase crystal phase of TiO₂ is generally considered the most photoactive. nih.gov

| Synthesis Method | Precursor | Key Features of Resulting TiO₂ |

| Sol-Gel | Titanium alkoxides (e.g., Ti(OC₄H₉)₄) | Control over particle size and morphology. juniperpublishers.comnih.gov |

| Sonochemical | Titanium alkoxides (e.g., Titanium tetraisopropoxide) | Promotes crystallization of anatase phase, smaller particle size. researchgate.net |

Mechanisms of Photocatalytic Activity

Titanium tributanolate serves as a common precursor, such as titanium tetrabutoxide (TBT), for synthesizing titanium dioxide (TiO₂) nanoparticles, which are highly effective photocatalysts. nih.gov The photocatalytic activity of TiO₂ is initiated when it absorbs a photon with energy equal to or greater than its band gap (3.2 eV for the anatase phase). mdpi.commdpi.com This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. mdpi.comyoutube.com

This fundamental process generates electron-hole pairs, which are the primary drivers of the photocatalytic redox reactions. youtube.com The generated electrons and holes can either recombine, releasing energy as heat, or migrate to the catalyst's surface to react with adsorbed species. mdpi.com

On the surface, the highly oxidative holes react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH). youtube.com Simultaneously, the electrons in the conduction band react with adsorbed molecular oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). youtube.comnih.gov These highly reactive oxygen species (ROS), particularly the hydroxyl radicals, are powerful oxidizing agents capable of degrading a wide range of organic pollutants into simpler, less harmful substances like CO₂ and H₂O. mdpi.comnih.gov

The general mechanism can be summarized by the following reactions:

TiO₂ + hν → TiO₂ (e⁻ + h⁺) youtube.com

h⁺ + H₂O → •OH + H⁺ youtube.com

e⁻ + O₂ → •O₂⁻ youtube.com

Organic Pollutants + (•OH, •O₂⁻) → Degradation Products mdpi.com

The efficiency of this process can be hampered by the rapid recombination of electron-hole pairs. nih.gov To enhance photocatalytic activity, modifications such as doping TiO₂ with metals or non-metals are employed. Doping can create new energy levels within the band gap, which can trap charge carriers and reduce the rate of recombination, thereby increasing the quantum yield of the photocatalytic process. nih.gov

Polymerization Catalysis and Initiator Roles

Titanium tributanolate, often in the form of titanium tetra-n-butoxide, is a versatile catalyst precursor in various polymerization reactions, including Ziegler-Natta olefin polymerization and ring-opening polymerization (ROP) of cyclic esters. bohrium.comresearchgate.net

In olefin polymerization, titanium butoxide compounds are used to create active catalysts for producing polymers like polyethylene (B3416737). nih.gov For instance, a Ziegler-Natta catalyst can be prepared using titanium tetra-butoxide supported on polyvinyl chloride (PVC) and activated with a cocatalyst such as triethylaluminium (TEA). bohrium.comnih.govmdpi.com In this system, the ratio of the cocatalyst to the titanium precursor ([Al]/[Ti]) is a critical parameter that influences catalytic activity. bohrium.comresearchgate.net Studies have shown that an optimal [Al]/[Ti] molar ratio can lead to significantly higher polymerization activity. nih.govresearchgate.net However, these catalysts can experience deactivation, which is sometimes associated with the oxidation of the titanium center. nih.govmdpi.com

| [Al]/[Ti] Molar Ratio | Catalyst Activity (kg PE/mol Ti·h) | Polymer Molecular Weight (Mw, kg/mol) |

|---|---|---|

| 309 | 1.5 | 150 |

| 773 | 2.3 | 326 |

| 1236 | 1.8 | 210 |

In the realm of biodegradable polymers, titanium alkoxides are effective initiators for the ring-opening polymerization of lactide (LA) to produce polylactide (PLA). researchgate.netnih.gov In these reactions, the alkoxide group (e.g., butoxide) attached to the titanium center acts as the initiator. researchgate.net The polymerization proceeds via a coordination-insertion mechanism, where the monomer coordinates to the titanium atom before the alkoxide group initiates the ring-opening by attacking the carbonyl group of the lactide. nih.govacs.org This method allows for controlled polymerization, where the molecular weight of the resulting polymer can be regulated by the monomer-to-initiator ratio. researchgate.netnih.gov

Ligand Design and Catalyst Optimization for Enhanced Activity and Selectivity

The performance of titanium-based catalysts can be significantly enhanced by tailoring the ligand environment around the titanium metal center. acs.orgresearchgate.net Ligand design influences the catalyst's activity, thermal stability, and the properties of the resulting polymer, such as molecular weight and stereochemistry. acs.orgnih.gov Both electronic effects and steric hindrance of the ligands play crucial roles. acs.org

For instance, in the ring-opening polymerization of cyclic esters, introducing electron-donating groups onto the ligand can enhance the catalytic activity. acs.org This is because such groups can increase the electron density on the titanium atom, which in turn weakens the bond between the titanium and the initiating alkoxide group, facilitating monomer insertion. acs.org Conversely, bulky or sterically hindered ligands can be used to control the stereoselectivity of the polymerization or to enhance the catalyst's thermal stability, which is a critical factor for industrial applications that often run at elevated temperatures. nih.gov An essential limitation for some titanium-alkoxide catalysts is their low thermal stability, with maximum productivity often achieved at temperatures around 30°C. nih.gov Increasing the steric bulk of the ligands can improve this stability at higher temperatures. nih.gov

A variety of ligand architectures have been explored to optimize catalyst performance. These include:

Diolate Ligands: Used to create thermally stable catalysts for producing ultra-high molecular weight polyethylene (UHMWPE). nih.gov

Tridentate [OSO] and [ONO] Ligands: Bisphenolato and phenoxy-imine-based ligands have been shown to form active catalysts for both ethylene polymerization and the ROP of cyclic esters. epa.govmdpi.com

Alkoxy or Aryloxy Ligands: The nature of the alkoxy group itself (e.g., isopropoxy vs. butoxy) and the presence of other substituents like chlorine atoms can significantly impact polymerization rates and polymer properties. acs.orgnih.gov

The strategic selection and modification of ligands allow for the fine-tuning of the catalyst's properties to meet the demands of specific polymerization processes, leading to more efficient reactions and polymers with desired characteristics. epa.govmdpi.com

| Ligand Type | Key Design Feature | Impact on Catalysis | Application Example |

|---|---|---|---|

| Diolate | Steric hindrance, rigid linker | Increased thermal stability, high polymer molecular weight | Ethylene Polymerization nih.gov |

| Phenoxy-Imine | Electron-donating/withdrawing substituents | Modulated catalytic activity | Ring-Opening Polymerization mdpi.com |

| Bis(aminotropone) | Chelating [O–N] structure | High potential for olefin polymerization activity | Ethylene Polymerization researchgate.net |

| 2,6-bis(o-hydroxyalkyl)pyridine | Electron-donating methyl group on pyridine | Enhanced coordination and activity | Ring-Opening Polymerization acs.org |

Lack of Sufficient Data for "Titanium Tributanolate" in Specified Material Science Applications

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the use of the chemical compound Titanium Tributanolate (also known as Titanium(III) tributoxide) as a precursor for the material science applications detailed in the requested article outline.

The specified topics included:

Synthesis of Titanium Dioxide (TiO2) Nanomaterials and Thin Films

Formation of Hybrid Organic-Inorganic "Titanicone" Materials

Preparation of Titanium-Containing Complex Oxides and Ceramics

Incorporation into Metal-Organic Frameworks (MOFs)

The existing research in these areas predominantly focuses on more common titanium precursors, such as titanium(IV) alkoxides (e.g., titanium isopropoxide, titanium butoxide), titanium tetrachloride (TiCl₄), and tetrakis(dimethylamino)titanium (TDMAT). These compounds are extensively documented as effective precursors for creating a wide range of titanium-based materials.

In contrast, specific research detailing the reaction pathways, control of morphology, deposition characteristics, and successful integration of Titanium Tributanolate into these advanced materials is not present in the available literature. Generating an article based on the provided outline would require extrapolating data from other, chemically distinct precursors, which would be scientifically inaccurate and speculative.

Therefore, to maintain the integrity and accuracy of the information provided, the article on "Titanium tributanolate" focusing on these specific applications cannot be generated at this time.

Applications in Material Science As a Precursor

Incorporation into Metal-Organic Frameworks (MOFs)

Strategies for Ti-MOF Synthesis and Structural Control

The synthesis of titanium-based metal-organic frameworks (Ti-MOFs) presents unique challenges primarily due to the high reactivity of titanium precursors, which can lead to rapid and uncontrolled hydrolysis and the formation of amorphous titanium oxides rather than crystalline MOF structures. researchgate.netresearchgate.net The selection of the titanium precursor is a critical factor in overcoming these challenges and achieving control over the final structure of the Ti-MOF. Titanium tributanolate, a member of the titanium alkoxide family, is a commonly employed precursor in these syntheses. iacademic.infontu.edu.sg The butoxide ligands in titanium tributanolate play a significant role in moderating the reactivity of the titanium(IV) center, thereby influencing the kinetics of the MOF-forming reactions and enabling greater structural control.

The general strategy for synthesizing Ti-MOFs using titanium tributanolate and other alkoxides involves dissolving the precursor and an organic linker in a suitable solvent, often under solvothermal conditions in a closed system like an autoclave. iacademic.inforesearchgate.net The careful optimization of reaction parameters such as temperature, reaction time, solvent composition, and the concentration of reactants is crucial for obtaining crystalline Ti-MOFs with desired structures and morphologies. ntu.edu.sg

One of the key strategies for structural control is managing the hydrolysis and condensation rates of the titanium precursor. The butoxide groups in titanium tributanolate are more sterically hindered and less prone to rapid hydrolysis compared to smaller alkoxide groups like isopropoxide. This reduced reactivity allows for a more controlled formation of titanium-oxo clusters, which serve as the secondary building units (SBUs) of the MOF structure. The nature of these in-situ formed SBUs is pivotal in determining the final topology of the framework. For instance, the formation of specific Ti-oxo clusters is a thermodynamically favored process that can direct the assembly of specific architectures, such as the MIL-100 topology. nih.gov

Furthermore, post-synthetic modification is another avenue for tailoring the structure and properties of Ti-MOFs. This can involve exchanging the metal ions within an existing MOF structure with titanium ions, a technique known as post-synthetic metathesis. nih.gov This approach allows for the creation of Ti-MOFs with topologies that are difficult to achieve through direct synthesis.

The table below summarizes key synthetic strategies and their impact on the structural control of Ti-MOFs when using titanium alkoxide precursors like titanium tributanolate.

| Strategy | Description | Impact on Structural Control |

| Precursor Selection | Utilizing titanium alkoxides with varying alkyl chain lengths, such as titanium tributanolate. | The steric hindrance of the butoxide groups helps to moderate the reactivity of the titanium precursor, allowing for more controlled formation of crystalline phases over amorphous byproducts. ntu.edu.sg |

| Solvothermal Synthesis | The reaction is carried out in a sealed vessel at elevated temperatures and pressures. | Optimizing parameters like temperature, time, and solvent can influence crystal size, morphology, and phase purity. iacademic.inforesearchgate.net |

| Use of Modulators | Adding competing ligands, such as monocarboxylic acids, to the reaction mixture. | Modulators can control the nucleation and growth rates, leading to larger crystals and potentially different framework topologies. |

| Post-Synthetic Modification | Introducing titanium into a pre-existing MOF structure. | This method allows for the synthesis of Ti-MOFs with known and desired topologies that may not be accessible through direct synthesis methods. nih.gov |

| Control of Reactant Concentration | Varying the ratio of the titanium precursor to the organic linker. | The concentration of reactants can have a direct impact on the morphology of the resulting Ti-MOF crystals. |

Detailed research findings have demonstrated that even subtle changes in the synthesis conditions can lead to different Ti-MOF structures. For example, in the synthesis of MIL-100(Ti), it has been shown that the formation of the characteristic Ti3(μ3-O) metal-oxo cluster is not strictly dependent on a single titanium precursor, indicating a thermodynamic preference for this SBU under certain conditions. nih.gov This robustness allows for some flexibility in precursor choice while still achieving the desired topology. The inherent challenges in Ti-MOF synthesis, however, mean that the exploration of new synthetic routes and a deeper understanding of the role of precursors like titanium tributanolate remain active areas of research. researchgate.netresearchgate.net

Mechanistic Investigations of Titanium Tributanolate Reactions

Elucidation of Hydrolysis and Condensation Mechanisms in Sol-Gel Processes

First, the hydrolysis reaction is initiated, where the butoxide ligands (-OBu) are replaced by hydroxyl groups (-OH) upon reaction with water. This step can occur sequentially, replacing one to four of the alkoxide groups. The reaction rate is highly dependent on factors such as the water-to-alkoxide ratio, pH, and solvent. mdpi.comsciencesconf.org For instance, under acidic conditions (low pH), the alkoxy group is protonated, which facilitates its departure as butanol. mdpi.com

This is followed by the condensation step, where the hydroxylated titanium intermediates react with each other or with remaining titanium alkoxides to form Ti-O-Ti bridges, known as oxo bridges. researchgate.net This process releases either water (olation) or butanol (alcoxolation) as a byproduct, leading to the gradual formation of an extended, three-dimensional titanium oxide network. mdpi.com The reactivity of titanium alkoxides in this process is significantly higher than that of silicon alkoxides, necessitating careful control of reaction conditions to avoid rapid, uncontrolled precipitation. researchgate.netresearchgate.net The steric bulk of the butoxy group in titanium tributanolate, compared to smaller alkoxy groups like ethoxy or isopropoxy, generally leads to a slower rate of hydrolysis and condensation, offering a greater degree of control over the process. researchgate.net

| Stage | General Reaction | Description | Key Byproduct |

|---|---|---|---|

| Hydrolysis | Ti(OBu)₄ + H₂O → (HO)Ti(OBu)₃ + BuOH | Replacement of alkoxide groups with hydroxyl groups. | Butanol (BuOH) |

| Condensation (Alcoxolation) | (BuO)₃Ti-OH + BuO-Ti(OBu)₃ → (BuO)₃Ti-O-Ti(OBu)₃ + BuOH | Formation of a Ti-O-Ti bridge from a hydroxyl group and an alkoxide group. | Butanol (BuOH) |

| Condensation (Olation) | (BuO)₃Ti-OH + HO-Ti(OBu)₃ → (BuO)₃Ti-O-Ti(OBu)₃ + H₂O | Formation of a Ti-O-Ti bridge from two hydroxyl groups. | Water (H₂O) |

Reaction Pathways in Organic Synthesis Catalyzed by Titanium Alkoxides

Titanium alkoxides, including titanium tributanolate, are versatile catalysts in organic synthesis, primarily acting as Lewis acids. rsc.org Their utility spans a range of transformations, including transesterification, hydroamination, and various multicomponent coupling reactions. rsc.orgnih.gov In many of these reactions, the catalytic cycle is initiated by the coordination of a substrate, such as an amine, alkyne, or carbonyl compound, to the electrophilic titanium(IV) center. This coordination activates the substrate towards nucleophilic attack.

One significant reaction pathway involves the formation of titanium imido (Ti≡NR) intermediates, which are key reactive species in oxidative amination reactions. semanticscholar.org These imido complexes can be generated from precursors like organic azides and subsequently undergo [2+2] cycloadditions with unsaturated molecules like alkynes, leading to the formation of nitrogen-containing heterocycles. semanticscholar.org Another pathway involves redox catalysis, where the titanium center cycles between different oxidation states, typically Ti(III) and Ti(IV), to facilitate radical reactions. nih.gov This mode of catalysis is effective for transformations like epoxide ring-opening and reductive desulfonylation. nih.gov

Understanding the reaction pathways of titanium tributanolate-catalyzed reactions requires the identification and characterization of transient intermediates. A variety of spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 1H and 13C NMR are routinely used to monitor the consumption of reactants and the formation of products. researchgate.netresearchgate.net More advanced, multinuclear NMR techniques, such as 119Sn NMR in mixed Ti/Sn systems, and 2D NMR methods like COSY and HMQC, help elucidate the structure of complex intermediates and catalyst resting states. acs.org For instance, Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to identify species in solution by their diffusion coefficients, confirming the formation of larger, dimeric, or oligomeric catalyst structures. acs.org

Other important techniques include:

FT-IR Spectroscopy: Used to observe changes in vibrational modes, such as the formation of Ti-O-Ti bonds or the coordination of carbonyl groups to the titanium center. researchgate.net

UV-Vis Spectroscopy: Monitors changes in the electronic environment of the titanium center and can be used to track the formation of colloidal species or nanoparticles that may form during the reaction. acs.org

Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS provide direct information on the mass of catalyst species and intermediates in solution. acs.org

Single-Crystal X-ray Diffraction: When intermediates or catalyst resting states can be crystallized, this technique provides definitive information about their precise three-dimensional molecular structure. researchgate.net

| Technique | Information Obtained | Application Example |

|---|---|---|

| Multinuclear & 2D NMR | Connectivity, solution structure, and dynamics of intermediates. | Elucidating the structure of heterobimetallic Sn-Ti dimers. acs.org |

| FT-IR Spectroscopy | Functional group coordination and bond formation. | Investigating complexation between titanium alkoxides and carboxylic acids. researchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, detection of colloid/nanoparticle formation. | Monitoring catalyst stability and agglomeration. acs.org |

| X-ray Diffraction | Precise molecular structure of crystalline solids. | Determining the geometry of dimeric titanium alkoxide complexes. researchgate.net |

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of titanium-catalyzed reactions at the molecular level. acs.org DFT calculations allow researchers to map out entire catalytic cycles, including the structures of reactants, transition states, and intermediates, as well as their relative energies. researchgate.netacs.org

These computational studies provide critical insights that are often difficult to obtain experimentally. For example, DFT can be used to:

Determine Reaction Energetics: Calculate the activation barriers for different proposed mechanistic steps, thereby identifying the rate-determining step of a reaction. nih.gov

Predict Catalyst Reactivity: Model how changes to the ligand environment around the titanium center (e.g., steric bulk or electronic properties) affect the catalyst's activity and selectivity. researchgate.net In deposition processes, DFT has been used to show how the nature of the ligand influences the Lewis acidity of the titanium center, which in turn dictates its reactivity with surface species. researchgate.netsemanticscholar.org

Elucidate Intermediate Structures: Optimize the geometries of transient species that may be too short-lived to be observed experimentally, providing a theoretical basis for interpreting spectroscopic data. acs.org

Explain Stereoselectivity: Build stereochemical models of reaction transition states to understand the origins of enantioselectivity in asymmetric catalysis. nih.gov

By combining computational results with experimental observations, a more complete and detailed picture of the reaction mechanism can be constructed. sciencesconf.org

Photoreactivity and Photoactivation Mechanisms of Titanium Clusters

Titanium-oxo clusters, which can be formed from the controlled hydrolysis of precursors like titanium tributanolate, exhibit fascinating photoreactivity. These well-defined molecular analogues of titanium dioxide (TiO₂) can act as robust photocatalysts. rsc.org Upon irradiation with UV light, these clusters undergo a photoredox reaction. This process involves an oxygen-to-metal charge transfer, where an electron is promoted from an oxo or alkoxide ligand to an empty d-orbital on a titanium(IV) center. rsc.org

This charge transfer results in the formation of a mixed-valence Ti(III)/Ti(IV) species, often accompanied by a dramatic color change from colorless to deep blue or purple. Simultaneously, the alkoxide ligand is oxidized, for example, to an aldehyde or ketone. rsc.org The generated Ti(III) centers are potent reducing agents, while the oxidized ligand or resulting radical can participate in further chemistry. This charge-separated state is the key to the photocatalytic activity of these clusters, enabling them to drive reactions such as the oxidation of alcohols using air as the oxidant. rsc.org Time-dependent DFT (TD-DFT) calculations support this mechanism, confirming that the lowest energy electronic absorptions correspond to oxygen-to-metal charge transfer events. rsc.org

Ligand Elimination and Byproduct Formation in Deposition Processes

In material deposition processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), titanium tributanolate serves as a molecular precursor to deliver titanium to a substrate surface for the growth of titanium-containing thin films (e.g., TiO₂). researchgate.netrsc.org The core of these processes is the controlled thermal decomposition of the precursor and the elimination of its organic ligands.

During deposition, the titanium tributanolate molecule adsorbs onto the substrate surface. Through a series of surface reactions, the Ti-O(Bu) bonds are cleaved, and the butoxy ligands are eliminated. In the presence of a co-reactant like water or ozone, the butoxy groups are typically released as butanol or other volatile organic byproducts. The remaining titanium species then reacts with surface hydroxyl groups or the co-reactant to form the growing TiO₂ film. rsc.org

The nature of the eliminated ligands and the stability of the surface intermediates are crucial for the quality of the deposited film. Incomplete ligand elimination can lead to carbon contamination within the film, which can be detrimental to its properties. researchgate.net The design of the precursor itself can influence this process; for instance, modifying the ligands can enhance thermal stability and lead to cleaner decomposition pathways. rsc.org DFT simulations have been instrumental in understanding these surface reactions, predicting which ligands are eliminated and which might remain as surface species, thereby guiding the optimization of deposition temperatures and precursor design. rsc.org

Advanced Characterization Techniques in Research on Titanium Alkoxides

The comprehensive study of titanium alkoxides, including titanium tributanolate, relies on a suite of advanced characterization techniques. These methods are crucial for elucidating molecular structures, analyzing crystalline phases of derived materials, observing surface morphology and nanostructure, understanding thermal behavior, and monitoring reactions in real-time.

Future Research Directions and Challenges

Development of Novel Titanium Alkoxide Precursors with Tunable Reactivity

The reactivity of titanium alkoxides, such as titanium tributanolate, is a critical factor in their application, particularly in sol-gel processes and catalysis. The hydrolysis and condensation rates are highly dependent on the steric and electronic nature of the alkoxy groups. Future research is directed towards synthesizing new titanium alkoxide precursors with precisely controlled reactivity.

One primary strategy involves the modification of the alkoxide ligands. The introduction of bulkier or electronically different organic groups can significantly alter the reactivity of the titanium center. For instance, the rate of hydrolysis can be slowed down by using larger alkyl groups, which provides better control over the formation of titanium-based materials. researchgate.net The influence of steric hindrance on the reactivity of titanium alkoxides has been a subject of study, highlighting that the nature of the ligands plays a crucial role in the reaction rates. researchgate.net

Furthermore, the electronic properties of the ligands can be tuned to modulate the catalytic activity of the titanium center. The use of ligands with electron-donating or electron-withdrawing groups can influence the electrophilicity of the titanium atom, thereby affecting its catalytic performance in reactions such as ring-opening polymerization. kocaeli.edu.tracs.org Research in this area aims to establish a clear correlation between the ligand structure and the resulting catalytic properties.

Table 1: Influence of Ligand Properties on Titanium Alkoxide Reactivity

| Ligand Property | Effect on Reactivity | Research Focus |

| Steric Hindrance | Decreases hydrolysis and condensation rates, allowing for more controlled material synthesis. researchgate.netresearchgate.net | Synthesis of precursors with bulky alkoxy or aryloxy groups for controlled sol-gel processing. |

| Electronic Effects | Electron-withdrawing groups can increase the Lewis acidity of the titanium center, enhancing catalytic activity in certain reactions. kocaeli.edu.tracs.org | Design of ligands with specific electronic properties to optimize catalytic performance for targeted chemical transformations. |

| Chelating Ligands | Can stabilize the titanium precursor against rapid hydrolysis, enabling more precise control over the reaction. researchgate.net | Development of novel chelating agents to create stable and highly functionalized titanium alkoxide precursors. |

Integration of Titanium Alkoxides in Multifunctional Material Systems

Titanium alkoxides are valuable precursors for the synthesis of titanium dioxide (TiO₂) and other titanium-based materials with a wide range of applications. A significant future direction is the integration of these precursors into multifunctional material systems to create advanced composites with synergistic properties.

One promising area is the development of photocatalytic membranes . By incorporating titanium dioxide nanoparticles, derived from titanium alkoxides, into polymeric membranes, it is possible to create materials that combine physical separation with photocatalytic degradation of pollutants. msrjournal.comacs.orgresearchgate.net This approach is particularly relevant for water treatment applications.

Another area of interest is the creation of self-healing coatings . Titanium dioxide nanoparticles can be used as nanocontainers for corrosion inhibitors, which are released upon damage to the coating, thus providing a self-healing function. nih.govresearchgate.net The inherent "self-healing" nature of the protective oxide layer on titanium itself also inspires research into coatings that can regenerate their protective properties. bikeforums.net

Furthermore, the combination of titanium alkoxides with other metal oxides is being explored to create composite materials with enhanced photocatalytic activity. For example, the use of titanium alkoxide in the synthesis of BiOBr–Bi₂WO₆ mesoporous nanosheet composites has been shown to significantly improve their photocatalytic performance. rsc.org

Catalyst Discovery and Optimization for Sustainable Chemical Processes

Titanium's low toxicity and abundance make it an attractive metal for catalysis in sustainable chemical processes. aau.dk Future research is focused on discovering new catalytic applications for titanium alkoxide-based systems and optimizing their performance for green chemistry.

A key area of investigation is the utilization of carbon dioxide (CO₂) as a chemical feedstock. Titanium alkoxide complexes have shown promise as catalysts for the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are valuable industrial chemicals. researchgate.net This research aligns with the goal of CO₂ valorization and reducing greenhouse gas emissions. Additionally, photocatalytic CO₂ reduction using titanium dioxide-based materials is an active area of research. researchgate.net

The production of biofuels is another important target for sustainable chemistry. Titanium dioxide-based catalysts are being explored for their potential in biodiesel production through transesterification and esterification reactions. mdpi.comresearchgate.net The development of robust and reusable heterogeneous catalysts from titanium alkoxides is a key objective in this field.

Furthermore, titanium-based catalysts are being investigated for the conversion of biomass into valuable chemicals and fuels. For instance, TiO₂ nanotube photocatalysts have been used for enhanced hydrogen production from biomass-derived compounds. nih.gov

Table 2: Applications of Titanium Alkoxide-Based Catalysts in Sustainable Chemistry

| Application Area | Catalytic Process | Research Goal |

| CO₂ Utilization | Cycloaddition of CO₂ to epoxides researchgate.net | Development of highly active and selective catalysts for the synthesis of value-added chemicals from CO₂. |

| CO₂ Reduction | Photocatalytic reduction of CO₂ to fuels researchgate.net | Design of efficient photocatalysts for the conversion of CO₂ into solar fuels. |

| Biofuel Production | Transesterification of triglycerides for biodiesel mdpi.comresearchgate.net | Creation of durable and cost-effective heterogeneous catalysts for sustainable biodiesel synthesis. |

| Biomass Conversion | Photocatalytic reforming for hydrogen production nih.gov | Optimization of catalyst performance for the efficient conversion of biomass into renewable energy carriers. |

Advancements in Computational Prediction and Materials Design

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of titanium-based materials. purdue.edu Future research will increasingly rely on computational methods to accelerate the design and discovery of new titanium alkoxide precursors and catalysts.